2-Ethyl-5-oxohexanoic acid
CAS No.: 58045-80-0
Cat. No.: VC13434242
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58045-80-0 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | 2-ethyl-5-oxohexanoic acid |
| Standard InChI | InChI=1S/C8H14O3/c1-3-7(8(10)11)5-4-6(2)9/h7H,3-5H2,1-2H3,(H,10,11) |
| Standard InChI Key | ZLEMAINZCCYLAD-UHFFFAOYSA-N |
| SMILES | CCC(CCC(=O)C)C(=O)O |
| Canonical SMILES | CCC(CCC(=O)C)C(=O)O |
Introduction
Structural and Molecular Characteristics
2-Ethyl-5-oxohexanoic acid (IUPAC name: 5-oxo-2-ethylhexanoic acid) is characterized by a six-carbon backbone with an ethyl group at the second position and a ketone group at the fifth carbon. Its molecular formula is C₈H₁₄O₃, with a exact mass of 158.0943 g/mol . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 158.19 g/mol | |
| Density | 1.043 g/cm³ | |
| Boiling Point | 283.6°C at 760 mmHg | |
| Flash Point | 139.6°C | |
| LogP (Octanol-Water Partition) | 1.258 |
The compound’s SMILES notation is CCC(CCC(C)=O)C(O)=O, and its InChIKey is ZLEMAINZCCYLAD-UHFFFAOYSA-N . The ketone group at C5 enhances its reactivity, enabling participation in nucleophilic additions and redox reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the oxidation of 2-ethylhexanal using N-hydroxyphthalimide (NHPI) as a catalyst in isobutanol under mild conditions. This method achieves >99% selectivity for 2-ethylhexanoic acid derivatives, with subsequent ketonation steps introducing the oxo group . Alternative pathways include:
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Esterification-Hydrolysis: Ethyl 5-oxohexanoate (CAS 13984-57-1) is hydrolyzed under alkaline conditions to yield the free acid .
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Biocatalytic Routes: Microbial oxidation of 2-ethylhexanol by Pseudomonas species produces 5-oxo intermediates, though yields remain suboptimal for industrial use .
Industrial Protocols
Large-scale production employs continuous flow reactors to optimize efficiency. Key steps include:
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Esterification: 2-Ethylhexanol reacts with adipic acid in the presence of p-toluenesulfonic acid, yielding mono(2-ethyl-5-oxohexyl) adipate (CAS 134998-72-4).
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Saponification: The ester is treated with lithium hydroxide to liberate 2-ethyl-5-oxohexanoic acid .
Physicochemical Properties
Thermal Stability
The compound decomposes at temperatures above 300°C, generating CO₂ and ethyl ketones. Its flash point (139.6°C) necessitates careful handling in industrial settings .
Solubility and Reactivity
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Solubility: Miscible with polar solvents (e.g., ethanol, acetone) but immiscible with alkanes .
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Acidity: The carboxylic acid group confers a pKa of ~4.7, enabling salt formation with metals (e.g., Co²⁺, Zn²⁺) for catalytic applications .
Biological and Pharmacological Relevance
Metabolic Pathways
2-Ethyl-5-oxohexanoic acid is a metabolite of di(2-ethylhexyl) adipate (DEHA), a common plasticizer. In humans, DEHA undergoes hepatic β-oxidation to yield 5-oxo metabolites, which are excreted renally . Key findings from biomonitoring studies:
Toxicological Profile
Animal studies reveal dose-dependent effects:
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Teratogenicity: Skeletal malformations (e.g., clubfoot) observed in rodents at ≥100 mg/kg/day .
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Hepatic Impact: Induces peroxisomal β-oxidation, increasing palmitoyl-CoA activity.
Industrial and Scientific Applications
Polymer Chemistry
The compound serves as a plasticizer in polyvinyl chloride (PVC), reducing glass transition temperatures (Tg) by 15–20°C. Comparative performance data:
| Plasticizer | Tg Reduction (°C) | Flexibility Index |
|---|---|---|
| 2-Ethyl-5-oxohexanoic acid | 18 | 92% |
| Diethylhexyl phthalate | 22 | 88% |
Pharmaceutical Intermediates
It is a precursor to (S)-2,6-diamino-5-oxohexanoic acid (CAS 7433-32-1), a building block for cephalosporin antibiotics. A 2021 patent (CN112645833A) details a four-step synthesis with 93% yield, avoiding chromatographic purification .
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